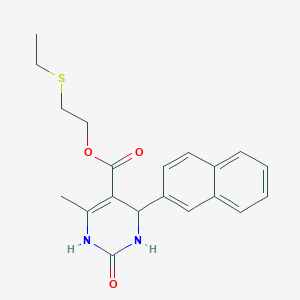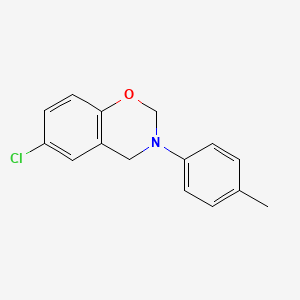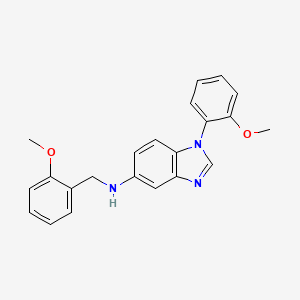![molecular formula C28H27N3O3S B11090958 N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11090958.png)
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings, an imidazole moiety, and a sulfanylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the sulfanylacetamide group and the aromatic substituents. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide: shares structural similarities with other imidazole-based compounds and sulfanylacetamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in certain applications.
Properties
Molecular Formula |
C28H27N3O3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4E)-4-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H27N3O3S/c1-18-8-5-6-11-24(18)31-27(33)23(16-21-12-14-22(34-4)15-13-21)29-28(31)35-17-25(32)30-26-19(2)9-7-10-20(26)3/h5-16H,17H2,1-4H3,(H,30,32)/b23-16+ |
InChI Key |
QWNHEKFXKKQKJI-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=N/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2C4=CC=CC=C4C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B11090884.png)


![2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11090907.png)
![1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B11090911.png)
![3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11090916.png)
![2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11090921.png)
![6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one](/img/structure/B11090922.png)

![2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11090928.png)
![8-morpholin-4-yl-N-(2-phenylethyl)-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11090929.png)
![N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090936.png)
![5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide](/img/structure/B11090938.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl heptanoate](/img/structure/B11090943.png)
